Testosterone Tridecanoate-d3
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Overview
Description
Testosterone Tridecanoate-d3 is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. This compound is primarily used in studies related to hormone replacement therapy, endocrinology, and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Testosterone Tridecanoate-d3 involves the esterification of testosterone with tridecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, adhering to regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Testosterone Tridecanoate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Testosterone Tridecanoate-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of testosterone derivatives.
Biology: Employed in studies investigating the metabolic pathways and biological effects of testosterone.
Medicine: Utilized in hormone replacement therapy research to understand the pharmacokinetics and pharmacodynamics of testosterone esters.
Industry: Applied in the development of pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
Testosterone Tridecanoate-d3 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The compound is metabolized in vivo to release testosterone, which then exerts its biological effects through the androgen receptor pathway.
Comparison with Similar Compounds
- Testosterone Undecanoate
- Testosterone Cypionate
- Testosterone Enanthate
Comparison: Testosterone Tridecanoate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies. Compared to other testosterone esters, this compound offers enhanced analytical precision, making it a valuable tool in scientific investigations.
Properties
CAS No. |
876054-54-5 |
---|---|
Molecular Formula |
C₃₂H₄₉D₃O₃ |
Molecular Weight |
487.77 |
Synonyms |
(17β)-17-[(1-Oxotridecyl)oxy]-androst-4-en-3-one-d3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.